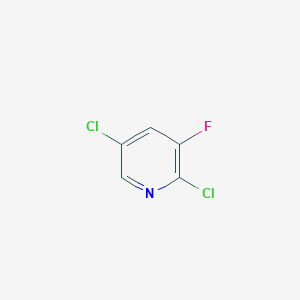

2,5-Dichloro-3-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMURTAGJSLLLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449995 | |

| Record name | 2,5-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103999-77-5 | |

| Record name | 2,5-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dichloro-3-fluoropyridine CAS number

An In-Depth Technical Guide to 2,5-Dichloro-3-fluoropyridine

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, applications, and safety protocols, offering insights grounded in established chemical principles for researchers, scientists, and professionals in drug development.

This compound is a polysubstituted aromatic heterocycle. The strategic placement of two chlorine atoms and one fluorine atom on the pyridine ring imparts unique reactivity and physicochemical properties, making it a valuable building block in the synthesis of more complex molecules. Its formal IUPAC name is this compound, and its Chemical Abstracts Service (CAS) number is 103999-77-5 .[1][2]

The presence of electron-withdrawing halogen atoms significantly influences the electron density of the pyridine ring, affecting its reactivity in nucleophilic and electrophilic substitution reactions. The fluorine atom, in particular, is often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103999-77-5 | [1][2] |

| Molecular Formula | C₅H₂Cl₂FN | [1][2] |

| Molecular Weight | 165.98 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 54-56°C | [3] |

| Boiling Point | 172.3°C | [3] |

| InChI Key | UMURTAGJSLLLMZ-UHFFFAOYSA-N | [1][2] |

Synthesis Pathway and Protocol

A novel and cost-effective method for synthesizing this compound has been developed to avoid the use of expensive starting materials like 2,3,5-trichloropyridine.[4] This process achieves a high total yield of over 67% through a two-step reaction sequence.[4]

The causality behind this synthetic choice is rooted in economic and practical efficiency. The starting material, 2,5-dichloro-nicotinamide, is more accessible, and the reagents used are standard in industrial chemistry, thus reducing the overall cost of production.[4]

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Hofmann Degradation to Synthesize 2,5-Dichloro-3-aminopyridine

-

Prepare a solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl).

-

Under controlled temperature conditions, introduce 2,5-dichloro-nicotinamide to the hypohalite solution.

-

The Hofmann degradation reaction proceeds, converting the amide group into a primary amine.

-

Upon completion, isolate and purify the resulting 2,5-dichloro-3-aminopyridine. This protocol is self-validating as the purity of the intermediate can be confirmed via standard analytical techniques (NMR, GC-MS) before proceeding.

Step 2: Diazotization and Fluorination

-

Dissolve the 2,5-dichloro-3-aminopyridine from Step 1 in fluoboric acid (HBF₄).

-

Cool the mixture and add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium tetrafluoroborate salt. The temperature must be kept low to prevent premature decomposition of the diazonium salt.

-

Isolate the diazonium salt intermediate.

-

Gently heat the salt. This induces thermal decomposition, releasing nitrogen gas and yielding the final product, this compound.[4] The purity of the final product is then verified.

Applications in Drug Development and Agrochemicals

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] The specific arrangement of chloro and fluoro substituents in this compound makes it a versatile precursor for creating complex, biologically active molecules.

-

Pharmaceutical Synthesis: The chlorine atoms at positions 2 and 5 serve as reactive sites for nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] This allows for the strategic introduction of various functional groups to build a molecular scaffold. The fluorine at position 3 is often retained in the final drug candidate to enhance its pharmacological profile, including metabolic stability and binding affinity.[7] While specific drugs containing this exact moiety are proprietary, its structural motifs are found in compounds targeting a range of conditions.[5][7]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to synthesize novel herbicides and insecticides.[3][6] The halogenated pyridine core is a common feature in many crop protection agents.

Caption: Role as a key intermediate in complex molecule synthesis.

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[2][8]

GHS Hazard Classification:

-

H332: Harmful if inhaled.[1]

The signal word for this chemical is "Warning".[1]

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

-

Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[9]

-

Wash hands thoroughly after handling.[9]

Storage

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

First-Aid Measures

-

If Swallowed: Call a poison control center or doctor immediately. Rinse mouth.[8][9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

If on Skin: Wash off with plenty of soap and water. If irritation persists, get medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

References

- Novel method for synthesizing this compound.

- This compound | C5H2Cl2FN | CID 10964877. PubChem. [Link]

- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

- This compound. MySkinRecipes. [Link]

- Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermedi

- 2,3-DICHLORO-5-FLUOROPYRIDINE | CAS 185985-40-4.

- PREPARATION OF 2,5-DICHLORO-(3-TRIFLUOROMETHYL)PYRIDINE.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

- 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- Exploring the Spectrum: Diverse Applications of 2,5-Dichloro-3-nitropyridine Beyond Traditional Uses. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- 2-Fluoro-3,5-dichloropyridine. Chemdad. [Link]

Sources

- 1. This compound | 103999-77-5 [sigmaaldrich.com]

- 2. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. CN102532008A - Novel method for synthesizing this compound - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,5-Dichloro-3-fluoropyridine: A Core Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring holds a position of prominence due to its presence in numerous natural products and its ability to engage in crucial biological interactions. The strategic introduction of halogen atoms onto this ring system profoundly modulates its physicochemical and pharmacological properties, offering medicinal chemists a powerful toolkit for molecular design. 2,5-Dichloro-3-fluoropyridine, a trifunctionalized pyridine derivative, has emerged as a highly valuable and versatile building block. Its unique substitution pattern, featuring two chlorine atoms at positions amenable to selective functionalization and a fluorine atom to fine-tune electronic properties, makes it a coveted intermediate in the synthesis of complex pharmaceutical targets.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its synthesis, and critically analyze its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By synthesizing technical data with field-proven insights, this document aims to serve as a practical resource for leveraging the synthetic potential of this important heterocyclic intermediate.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety considerations of a chemical building block is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103999-77-5 | [1] |

| Molecular Formula | C₅H₂Cl₂FN | [1] |

| Molecular Weight | 165.98 g/mol | [1] |

| Appearance | Colorless to off-white solid | |

| Melting Point | 54-56 °C | |

| Boiling Point | 172.3 °C (Predicted) | |

| Purity | ≥98% (Typical) | |

| Storage | Sealed in a dry, room temperature environment |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory environment, preferably within a fume hood.[2][3]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

For operations with the potential for generating dust or aerosols, respiratory protection is advised.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Synthesis of this compound

An efficient and cost-effective synthesis is crucial for the widespread application of any chemical building block. A notable method for the preparation of this compound involves a two-step sequence starting from 2,5-dichloronicotinamide, as outlined in Chinese patent CN102532008A.[2] This approach avoids the use of more expensive and less readily available starting materials.

Synthetic Scheme:

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

Step 1: Hofmann Degradation to 2,5-Dichloro-3-aminopyridine

-

To a solution of sodium hydroxide in water, add bromine dropwise at a low temperature (typically 0-5 °C) to generate a solution of sodium hypobromite.

-

Add 2,5-dichloronicotinamide to the freshly prepared sodium hypobromite solution.

-

Slowly warm the reaction mixture and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture and extract the product, 2,5-dichloro-3-aminopyridine, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Diazotization and Fluorination to this compound

-

Dissolve 2,5-dichloro-3-aminopyridine in a solution of tetrafluoroboric acid (HBF₄).

-

Cool the mixture to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

Gently heat the solution to induce decomposition of the diazonium salt and formation of the desired fluoro-pyridine.

-

Extract the product with an organic solvent, wash, dry, and purify as described in Step 1.

This synthetic route is reported to achieve a total yield of over 67%.[2]

Spectroscopic Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C4 will likely be coupled to the fluorine at C3, and the proton at C6 will be a singlet or a narrow doublet due to a small long-range coupling.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the halogens (C2, C3, and C5) will show characteristic splitting patterns due to coupling with the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, likely a doublet of doublets due to coupling with the protons at C4 and potentially a smaller long-range coupling. The chemical shift will be in the typical range for an aryl fluoride.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. A key diagnostic feature will be the isotopic pattern of the molecular ion, which will show a characteristic M, M+2, and M+4 pattern in an approximate 9:6:1 ratio, confirming the presence of two chlorine atoms.[4]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two chlorine substituents, allowing for selective functionalization. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring towards nucleophilic aromatic substitution (SNAr), while the chlorine atoms provide handles for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In general, for chloropyridines, the C2 and C4 positions are more activated towards nucleophilic attack than the C3 and C5 positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. In this compound, the C2 position is expected to be the more reactive site for SNAr due to the combined electron-withdrawing effects of the adjacent nitrogen and the fluorine at C3. The C5 chlorine is less activated. This regioselectivity allows for the selective introduction of a variety of nucleophiles at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at both the C2 and C5 positions can participate in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations are fundamental in modern drug synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyridine with a boronic acid or ester. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is often possible to achieve regioselective coupling at either the C2 or C5 position.[5]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling with a primary or secondary amine. Similar to the Suzuki coupling, regioselectivity can often be controlled by the choice of catalytic system.[6]

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a dichloropyridine, which can be adapted and optimized for this compound.

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow for Synthetic Application:

Caption: General workflow for the synthetic utility of this compound.

Relevance in Drug Discovery: The Case of SGLT2 Inhibitors

The importance of halogenated pyridines as core scaffolds in modern pharmaceuticals is exemplified by the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, used for the treatment of type 2 diabetes. While a direct synthesis of a marketed drug from this compound is not prominently documented, the synthesis of Bexagliflozin, an approved SGLT2 inhibitor, utilizes a structurally related di-halogenated aromatic core.[7][8] The synthetic strategies employed for Bexagliflozin highlight the utility of selective functionalization of such scaffolds through reactions like lithium-halogen exchange followed by coupling with a glycoside moiety.[7] This underscores the value of this compound as a versatile starting material for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting similar biological pathways.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for selective and diverse synthetic transformations, enabling the construction of complex molecular architectures. A solid understanding of its synthesis, physicochemical properties, safety profile, and reactivity is essential for any researcher aiming to leverage its full synthetic potential. As the demand for novel and more effective therapeutics continues to grow, the utility of such versatile heterocyclic intermediates in the rapid assembly of new chemical entities will undoubtedly continue to expand.

References

- Xu, G., Xu, B., Song, Y., & Sun, X. (2016). An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue. Tetrahedron Letters, 57(42), 4684–4687.

- Kilaru, G. G. K., Pagadala, R., et al. (2024). Efficient and Facile Synthesis of Bexagliflozin: An SGLT‐2 Inhibitor. ChemistrySelect.

- Kilaru, G. G. K., Gutta, M., et al. (2024). Efficient Novel Synthesis of Bexaglifazolin and Its Glycol Salt With Minimal Impurities. Organic Process Research & Development.

- CN102532008A - Novel method for synthesizing this compound. (2012). Google Patents.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

- Minteer, S. D. (Ed.). (2019). The Buchwald–Hartwig Amination After 25 Years. PubMed.

- Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate.

- WO2012126922A1 - Heterocyclic amine derivatives. (2012). Google Patents.

- Duyx, B., et al. (2017). Scientific citations favor positive results: a systematic review and meta-analysis. Journal of Clinical Epidemiology.

- MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

- ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years.

Sources

- 1. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Efficient and Facile Synthesis of Bexagliflozin: An SGLT‐2 Inhibitor | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 2,5-Dichloro-3-fluoropyridine: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth analysis of 2,5-dichloro-3-fluoropyridine, a key heterocyclic building block for professionals in chemical research and development. We will move beyond basic data to explore its synthesis, reactivity, and strategic applications, offering field-proven insights into its utility in medicinal chemistry and agrochemical development.

Section 1: Core Physicochemical and Structural Characteristics

This compound is a polysubstituted pyridine ring, a structural motif of high interest due to its prevalence in bioactive molecules. The precise placement of two chlorine atoms and one fluorine atom on the pyridine core creates a unique electronic and steric profile, making it a valuable intermediate for targeted chemical modifications.

Diagram 1.1: Chemical Structure of this compound

Caption: Structure of this compound.

The compound's key quantitative data are summarized below, providing a foundational reference for experimental design.

Table 1.1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.98 g/mol | [1][2] |

| Molecular Formula | C₅H₂Cl₂FN | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 103999-77-5 | [1][2] |

| Melting Point | 54-56°C | [1][3] |

| Boiling Point | 172.3°C | [1] |

| SMILES | C1=C(C=NC(=C1F)Cl)Cl | [2] |

| InChIKey | UMURTAGJSLLLMZ-UHFFFAOYSA-N |[2] |

Section 2: Synthesis and Mechanistic Insights

The economic viability and efficiency of a synthetic route are paramount in drug development and large-scale chemical production. A novel and cost-effective method for synthesizing this compound has been developed, which notably avoids the use of expensive starting materials like 2,3,5-trichloropyridine.[4] This process achieves a high total yield of over 67% through a two-step sequence.[4]

Diagram 2.1: High-Yield Synthesis Workflow

Caption: Two-step synthesis of this compound.

Protocol 2.1: Synthesis from 2,5-Dichloro-nicotinamide

This protocol is based on a patented, high-yield methodology.[4]

Step 1: Hofmann Degradation to Form 2,5-Dichloro-3-aminopyridine

-

Prepare a solution of sodium hypobromite or sodium hypochlorite.

-

Under controlled temperature conditions, introduce 2,5-dichloro-nicotinamide to the hypohalite solution.

-

The Hofmann degradation proceeds, converting the primary amide into a primary amine, yielding 2,5-dichloro-3-aminopyridine.

-

Isolate and purify the aminopyridine intermediate.

-

Expertise & Experience: The Hofmann degradation is a classic choice for converting amides to amines with the loss of one carbon atom. Its selection here is driven by the ready availability of the nicotinamide starting material and the reaction's typically clean conversion, which simplifies purification of the subsequent amine intermediate.

Step 2: Diazotization and Fluorination

-

Dissolve the 2,5-dichloro-3-aminopyridine from Step 1 in a suitable acidic medium containing fluoboric acid.

-

Cool the reaction mixture significantly (typically to 0-5°C).

-

Slowly add a solution of sodium nitrite (NaNO₂) to the mixture. This generates an in-situ diazonium salt.

-

The resulting diazonium fluoroborate intermediate is then decomposed (often with gentle heating) to yield the final product, this compound. The nitrogen gas evolved serves as a driving force for the reaction.

-

Extract, wash, and purify the final product.

-

Trustworthiness & Causality: This diazotization reaction, a variant of the Balz-Schiemann reaction, is a well-established and reliable method for introducing fluorine onto an aromatic ring. The use of fluoboric acid is critical; it acts as both the acid for diazotization and the fluoride source. Controlling the temperature is non-negotiable, as diazonium salts are notoriously unstable and can decompose uncontrollably at higher temperatures, severely impacting yield and safety.

Section 3: Chemical Reactivity and Strategic Applications

The utility of this compound lies in its tunable reactivity. The pyridine nitrogen and the three halogen atoms create a complex electronic landscape, making it a versatile substrate for constructing more complex molecules, particularly through nucleophilic aromatic substitution (SNAr).

-

Applications: It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and insecticides.[1] The incorporation of the fluorinated pyridine moiety can enhance biological activity and improve metabolic stability in drug candidates.[1][5]

-

Reactivity Principles: The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the chlorine and fluorine atoms, activates the ring towards attack by nucleophiles. Fluoropyridines are significantly more reactive in SNAr reactions than their chloro-analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, a principle that extends to more complex systems.[6][7] This enhanced reactivity allows for milder reaction conditions and broader substrate scope.[7]

Diagram 3.1: Logical Map of Reactivity

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 103999-77-5 [m.chemicalbook.com]

- 4. CN102532008A - Novel method for synthesizing this compound - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,5-dichloro-3-fluoropyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The primary focus is on a robust two-step synthesis commencing with the Hofmann degradation of 2,5-dichloronicotinamide to produce the intermediate, 2,5-dichloro-3-aminopyridine. This is followed by a Balz-Schiemann reaction to introduce the fluorine atom at the 3-position. This guide delves into the mechanistic underpinnings of these reactions, provides detailed experimental protocols, and discusses an alternative synthetic strategy involving halogen exchange. Safety considerations for all key reagents and reactions are also thoroughly addressed.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Halogenated pyridines, in particular, serve as versatile scaffolds in the design of novel therapeutic agents and crop protection agents. This compound is a valuable intermediate, the synthesis of which is of significant interest to researchers in organic synthesis and drug development. This guide aims to provide a detailed and practical overview of its synthesis, empowering researchers with the knowledge to confidently produce this important compound.

Primary Synthesis Pathway: A Two-Step Approach

The most commonly employed and reliable route to this compound involves a two-step sequence starting from 2,5-dichloronicotinamide. This pathway is advantageous due to the commercial availability of the starting material and generally good overall yields.

Step 1: Hofmann Degradation of 2,5-Dichloronicotinamide

The initial step involves the conversion of a primary amide, 2,5-dichloronicotinamide, to a primary amine with one less carbon atom, 2,5-dichloro-3-aminopyridine, via the Hofmann rearrangement.[1][2][3] This reaction is typically carried out using an alkali metal hypohalite, such as sodium hypobromite or sodium hypochlorite, generated in situ from bromine or chlorine and a strong base like sodium hydroxide.[1][3]

Mechanism:

The Hofmann rearrangement proceeds through a multi-step mechanism:[1][3]

-

N-Halogenation: The primary amide is first deprotonated by the base, and the resulting anion reacts with the halogen to form an N-haloamide.

-

Second Deprotonation: A second proton is abstracted from the nitrogen, forming an unstable N-haloamide anion.

-

Rearrangement: The crucial rearrangement step involves the migration of the aryl group from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.

-

Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine.[1][3]

Experimental Protocol: Synthesis of 2,5-Dichloro-3-aminopyridine

-

Materials:

-

2,5-Dichloronicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution

-

Water (H₂O)

-

Suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

-

Procedure:

-

Prepare a solution of sodium hypobromite or sodium hypochlorite by carefully adding bromine or sodium hypochlorite solution to a cooled aqueous solution of sodium hydroxide.

-

Add 2,5-dichloronicotinamide to the hypohalite solution.

-

The reaction mixture is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the product is extracted from the aqueous mixture using a suitable organic solvent.

-

The organic extracts are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude 2,5-dichloro-3-aminopyridine.

-

The crude product can be further purified by recrystallization or column chromatography.

-

-

Yield: While specific yields for this reaction can vary, the overall two-step process to this compound has been reported with a total yield of over 67%.

Characterization of 2,5-Dichloro-3-aminopyridine:

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 124-129 °C |

Step 2: Balz-Schiemann Reaction of 2,5-Dichloro-3-aminopyridine

The second step involves the conversion of the primary amino group of 2,5-dichloro-3-aminopyridine to a fluorine atom using the Balz-Schiemann reaction.[4] This classic transformation is a reliable method for the introduction of fluorine onto an aromatic ring.[4]

Mechanism:

The Balz-Schiemann reaction proceeds via the following key steps:[4]

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid or fluoroboric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.

-

Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate, which often precipitates from the reaction mixture.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then thermally decomposed. This step involves the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), leading to the formation of an aryl cation intermediate, which is then trapped by the fluoride ion to give the final aryl fluoride product.[4]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2,5-Dichloro-3-aminopyridine

-

Fluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Anhydrous solvent for decomposition (e.g., toluene, xylene, or neat)

-

-

Procedure:

-

Dissolve 2,5-dichloro-3-aminopyridine in an aqueous solution of fluoroboric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The diazonium tetrafluoroborate salt may precipitate during this step.

-

Stir the reaction mixture at low temperature for a specified time to ensure complete diazotization.

-

Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water, followed by a cold volatile solvent (e.g., diethyl ether) to aid in drying.

-

Carefully dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

The dried diazonium salt is then thermally decomposed by heating, either neat or suspended in an inert, high-boiling solvent, until the evolution of nitrogen gas ceases.

-

The resulting crude this compound can be purified by distillation or column chromatography.

-

-

Yield: The Balz-Schiemann reaction typically provides moderate to good yields, and as part of the two-step sequence, contributes to the overall reported yield of over 67%.

Characterization of this compound:

| Property | Value |

| Molecular Formula | C₅H₂Cl₂FN |

| Molecular Weight | 165.98 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| 1H NMR | Spectral data would show signals corresponding to the aromatic protons on the pyridine ring, with coupling to the fluorine atom. |

| 19F NMR | A characteristic signal for the fluorine atom attached to the pyridine ring would be observed. |

Alternative Synthesis Pathway: Halogen Exchange

An alternative approach to the synthesis of this compound is through a halogen exchange (Halex) reaction, starting from 2,3,5-trichloropyridine.[5][6] This method involves the nucleophilic substitution of a chlorine atom with a fluoride ion.

Reaction Principle:

The Halex reaction relies on the nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the other halogen substituents. A fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to displace one of the chlorine atoms. The regioselectivity of the fluorination can be influenced by the reaction conditions and the substitution pattern of the starting material. For 2,3,5-trichloropyridine, the chlorine at the 2-position is generally the most activated towards nucleophilic substitution. To achieve fluorination at the 3-position, more forcing conditions or specific catalysts might be necessary.

General Procedure:

-

2,3,5-trichloropyridine is heated with a fluoride source (e.g., KF or CsF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.

-

Phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, are often added to enhance the solubility and reactivity of the fluoride salt.

-

The reaction is typically carried out at elevated temperatures for an extended period.

-

The product mixture is then worked up to isolate the desired this compound. The separation of regioisomers might be required.

While conceptually straightforward, this method can suffer from challenges such as low reactivity, the need for harsh reaction conditions, and the formation of isomeric byproducts, making the two-step pathway from 2,5-dichloronicotinamide often the more practical choice.

Visualizing the Synthesis Pathways

Figure 1: Overview of the primary and alternative synthetic pathways to this compound.

Safety and Handling

The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Hypochlorite/Hypobromite: These are corrosive and strong oxidizing agents.[5][7][8][9] Contact with skin and eyes should be avoided. Mixing with acids can release toxic chlorine or bromine gas.

-

Sodium Nitrite: This is a strong oxidizer and is toxic if ingested.[1][10][11][12][13] It can form explosive mixtures with certain organic compounds and should be handled with care.

-

Concentrated Acids (e.g., Fluoroboric Acid): These are highly corrosive and can cause severe burns. Appropriate PPE, including acid-resistant gloves and eye protection, is essential.

-

Diazonium Salts: Aryl diazonium salts, especially when dry, are potentially explosive and sensitive to shock and heat. They should be handled in small quantities and not stored in a dry state.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has detailed the primary and alternative synthetic routes to this compound. The two-step pathway involving Hofmann degradation followed by a Balz-Schiemann reaction represents a reliable and well-established method for the preparation of this valuable fluorinated pyridine intermediate. By understanding the underlying reaction mechanisms, adhering to the detailed experimental protocols, and prioritizing safety, researchers can effectively synthesize this compound for its application in the discovery and development of new agrochemicals and pharmaceuticals.

References

- Direct Formation of 2,3,5‐Trichloropyridine and its Nucleophilic Displacement Reactions in Ionic Liquid - Taylor & Francis Online. (URL: [Link])

- Safety and Handling Guidelines for Sodium Hypochlorite - Coherent Market Insights. (URL: [Link])

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P

- Balz–Schiemann reaction - Grokipedia. (URL: [Link])

- Safety Data Sheet: Sodium hypochlorite solution - Carl ROTH. (URL: [Link])

- Material Safety Data Sheet Sodium Hypochlorite solution 3% - MW Dental. (URL: [Link])

- Sodium nitrite - Hazardous Substance Fact Sheet - NJ.gov. (URL: [Link])

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P

- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. - SciSpace. (URL: [Link])

- Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazon - ResearchG

- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. (URL: [Link])

- Safety Data Sheet: Sodium nitrite - Carl ROTH. (URL: [Link])

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information - The Royal Society of Chemistry. (URL: [Link])

- Sodium Nitrite | TRC Corp. (URL: [Link])

- ICSC 1120 - SODIUM NITRITE - ILO. (URL: [Link])

- Hoffmann rearrangement - Wikipedia. (URL: [Link])

- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. (URL: [Link])

- (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (URL: [Link])

- Chemistry Hoffmann Bromamide Reaction - s

- CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google P

- WO/1998/050362 PREPARATION OF 2,5-DICHLORO-(3-TRIFLUOROMETHYL)

- Hoffmann Bromamide Reaction Mechanism - BYJU'S. (URL: [Link])

- Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry | Khan Academy - YouTube. (URL: [Link])

- Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides - ResearchG

- Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Deriv

- A survey of synthetic nicotinamide cofactors in enzymatic processes - ResearchG

Sources

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Hoffmann Bromamide Reaction [satheejee.iitk.ac.in]

- 3. byjus.com [byjus.com]

- 4. grokipedia.com [grokipedia.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google Patents [patents.google.com]

- 9. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 13. CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

2,5-Dichloro-3-fluoropyridine IUPAC name

An In-depth Technical Guide to 2,5-Dichloro-3-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The document details the compound's fundamental physicochemical properties, validated synthesis protocols, chemical reactivity, and key applications as a versatile building block in modern medicinal chemistry. Emphasis is placed on the strategic importance of its unique substitution pattern, which enables a wide range of synthetic transformations crucial for the development of novel bioactive molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this intermediate in their research and development programs.

Introduction to Halogenated Pyridines

Halogenated aromatic systems, particularly pyridine scaffolds, are privileged structures in drug discovery. The incorporation of halogen atoms—such as chlorine and fluorine—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Chlorine atoms can modulate lipophilicity and participate in halogen bonding, while fluorine's high electronegativity often enhances metabolic stability, binding affinity, and membrane permeability.[1]

This compound (CAS No. 103999-77-5) has emerged as a particularly valuable synthetic intermediate.[3][4] Its trifunctionalized ring system, featuring two distinct chlorine atoms and a fluorine atom, offers multiple reaction sites for sequential and regioselective modifications. This allows for the construction of complex molecular architectures, making it a sought-after precursor for a new generation of therapeutic agents and crop protection agents.[3][4][5]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory or industrial setting.

Chemical Structure and Identifiers

The structure of this compound is a pyridine ring substituted at the 2, 5, and 3 positions.

Caption: High-yield synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the methodology described in the literature. [6] Step 1: Hofmann Degradation to form 2,5-Dichloro-3-aminopyridine

-

Preparation: In a cooled, jacketed reactor equipped with an overhead stirrer, add a solution of sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl).

-

Reaction: Slowly add 2,5-dichloro-nicotinamide to the solution while maintaining the temperature below 10°C. The causality for this low temperature is to control the exothermicity of the reaction and prevent side product formation.

-

Work-up: Once the addition is complete, allow the mixture to warm to room temperature and stir until TLC or HPLC analysis confirms the consumption of the starting material.

-

Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dichloro-3-aminopyridine. This intermediate can often be used in the next step without further purification.

Step 2: Diazotization and Fluorination to form this compound

-

Diazotization: Dissolve the crude 2,5-dichloro-3-aminopyridine in a solution of fluoboric acid (HBF₄). Cool the mixture to 0-5°C.

-

Diazo Salt Formation: Slowly add a solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is critical and temperature control prevents its premature decomposition.

-

Fluorination: After the addition is complete, allow the reaction to proceed at low temperature for 30-60 minutes. The resulting diazonium tetrafluoroborate salt is then gently heated to induce decomposition and formation of the final product.

-

Isolation and Purification: The resulting mixture is neutralized and extracted with an organic solvent. The crude product is then purified using column chromatography or distillation to yield pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents, making it a powerful tool for building molecular complexity. [5]

Regioselective Reactivity

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atom at the C2 position is the most activated site for nucleophilic attack due to its proximity to the ring nitrogen. The chlorine at the C5 position is less reactive, allowing for selective, stepwise functionalization.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

This intermediate is primarily used in the synthesis of complex molecules for pharmaceuticals and agrochemicals. [3][5]* Scaffold Elaboration: It serves as a foundational scaffold where the C2 and C5 positions can be elaborated with different functional groups through SₙAr or metal-catalyzed cross-coupling reactions.

-

Introduction of Fluorine: As a fluorinated building block, it allows for the direct incorporation of a fluorine atom onto a core structure, a common strategy to improve the metabolic stability and binding properties of drug candidates. [1]

Analytical Characterization

Validation of the compound's identity and purity is achieved through standard spectroscopic techniques.

Table 3: Typical Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Two distinct aromatic proton signals, likely appearing as doublets or doublet of doublets due to H-F and H-H coupling. |

| ¹³C NMR | Five signals for the pyridine ring carbons, with chemical shifts influenced by the attached halogens. C-F and C-Cl couplings would be observable. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent protons. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. |

Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound. [7][8]

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS). [7] Table 4: GHS Hazard Statements

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | [7][9] |

| H315 | Causes skin irritation | [7][9] |

| H319 | Causes serious eye irritation | [7][9] |

| H335 | May cause respiratory irritation | [7][9]|

Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [8][10]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [10][11]3. Avoid Inhalation/Contact: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. [8][10]4. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [4][8]An inert atmosphere is recommended for long-term storage. [3]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [10]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined regiochemical reactivity, combined with a cost-effective and scalable synthesis, establishes it as a critical building block for the discovery and development of novel chemical entities. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10964877, this compound. PubChem. [Link]

- Google Patents (2012). CN102532008A - Novel method for synthesizing this compound.

- Google Patents (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783256, 3,5-Dichloro-2-fluoropyridine. PubChem. [Link]

- Autech Industry (Date not available).

- European Patent Office (1986).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18520008, 2,3-Dichloro-5-fluoropyridine. PubChem. [Link]

- MySkinRecipes (Date not available). This compound. [Link]

- WIPO Patentscope (1998). WO/1998/050362 PREPARATION OF 2,5-DICHLORO-(3-TRIFLUOROMETHYL)PYRIDINE. [Link]

- Google Patents (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Journal of Medicinal Chemistry (2023). Fluorine in drug discovery: Role, design and case studies. [Link]

- National Center for Biotechnology Information (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound [myskinrecipes.com]

- 5. innospk.com [innospk.com]

- 6. CN102532008A - Novel method for synthesizing this compound - Google Patents [patents.google.com]

- 7. This compound | C5H2Cl2FN | CID 10964877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Characterization of 2,5-Dichloro-3-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 2,5-dichloro-3-fluoropyridine, with CAS number 103999-77-5, dictates the spectroscopic features we anticipate.[2] The pyridine ring is an electron-deficient aromatic system, and the presence of three electronegative halogen substituents—chlorine at positions 2 and 5, and fluorine at position 3—profoundly influences the electronic environment of the remaining ring protons and carbons. This leads to characteristic shifts and coupling patterns in NMR spectroscopy, specific vibrational modes in IR spectroscopy, and predictable fragmentation in mass spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.

1.1: ¹H NMR Spectroscopy: The Proton Fingerprint

Experimental Considerations: A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the spectrum on a 300 or 400 MHz spectrometer.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.1 - 8.3 | Doublet | ~ 2-3 Hz | H-6 |

| ~ 7.4 - 7.6 | Doublet of doublets | ~ 2-3 Hz, ~1-2 Hz | H-4 |

Interpretation and Rationale: The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two protons on the pyridine ring at positions 4 and 6.

-

H-6 Signal: The proton at position 6 is adjacent to the nitrogen atom and the chlorine atom at position 5. The deshielding effect of the electronegative nitrogen will cause this proton to resonate at a relatively high chemical shift, likely in the range of 8.1-8.3 ppm. It is expected to appear as a doublet due to coupling with the proton at H-4.

-

H-4 Signal: The proton at position 4 is situated between a chlorine and a fluorine atom. It will also be in a deshielded environment, though likely less so than H-6. Its signal is predicted to appear in the 7.4-7.6 ppm range. This proton will be coupled to both the H-6 proton and the fluorine atom at position 3, resulting in a doublet of doublets. The coupling to the adjacent fluorine atom is expected to be a small, through-space coupling.

This prediction is supported by the ¹H NMR data of related compounds such as 2-chloro-5-fluoropyridine, which shows protons in similar chemical environments.[3]

1.2: ¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Considerations: A proton-decoupled ¹³C NMR spectrum would be acquired in a deuterated solvent. The presence of fluorine will introduce C-F coupling, which can be observed in a non-decoupled spectrum or through the splitting of signals in the standard decoupled spectrum.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, etc., Hz) | Assignment |

| ~ 155 - 160 | Doublet | Large (~240-260 Hz) | C-3 |

| ~ 148 - 152 | Doublet | Small (~10-20 Hz) | C-2 |

| ~ 140 - 145 | Doublet | Small (~5-15 Hz) | C-4 |

| ~ 125 - 130 | Singlet | - | C-5 |

| ~ 120 - 125 | Doublet | Small (~2-5 Hz) | C-6 |

Interpretation and Rationale: The ¹³C NMR spectrum will reveal five distinct carbon signals. The most notable feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-3).

-

C-3: This carbon will be significantly downfield due to the direct attachment of the highly electronegative fluorine atom and will exhibit a large doublet splitting.

-

C-2 and C-4: These carbons are two bonds away from the fluorine and will show smaller doublet splittings (²JCF). Their precise chemical shifts will be influenced by the adjacent chlorine and nitrogen atoms.

-

C-5 and C-6: The influence of the fluorine atom on these carbons will be less pronounced, resulting in even smaller coupling constants or, in the case of C-5, potentially a singlet if the through-bond coupling is negligible.

1.3: ¹⁹F NMR Spectroscopy: A Direct View of Fluorine

Experimental Considerations: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. The spectrum is typically referenced to an external standard like CFCl₃.

Predicted ¹⁹F NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -120 to -140 | Doublet of doublets | ~1-2 Hz (to H-4), ~5-15 Hz (to C-4) |

Interpretation and Rationale: A single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. For a fluoropyridine, a chemical shift in the range of -120 to -140 ppm is a reasonable prediction.[4] This signal would be split into a doublet of doublets due to coupling with the H-4 proton and the C-4 carbon.

Part 2: Infrared (IR) Spectroscopy

Experimental Considerations: IR spectroscopy is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Weak to Medium | C-H stretching (aromatic) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |

| 1250 - 1100 | Strong | C-F stretching |

| 850 - 750 | Strong | C-Cl stretching |

| Below 800 | Medium to Strong | Out-of-plane C-H bending |

Interpretation and Rationale: The IR spectrum provides information about the functional groups present in the molecule.

-

Aromatic Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

-

C-H Stretching: Weak to medium bands for the aromatic C-H stretches should appear above 3000 cm⁻¹.

-

Halogen Stretches: The most prominent features will be the strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. The C-F stretch is typically found in the 1250-1100 cm⁻¹ range, while the C-Cl stretches appear at lower wavenumbers, generally between 850 and 750 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Experimental Considerations: Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for providing detailed fragmentation patterns.

Predicted Mass Spectrometry Data:

| m/z | Predicted Relative Intensity | Assignment |

| 165/167/169 | High | [M]⁺ (Molecular Ion) |

| 130/132 | Medium | [M - Cl]⁺ |

| 101/103 | Medium | [M - 2Cl]⁺ |

| 95 | Low | [M - Cl - HCN]⁺ |

Interpretation and Rationale: The mass spectrum will provide the molecular weight of the compound and insights into its fragmentation pathways.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will show a characteristic isotopic pattern due to the presence of two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio, which is a definitive indicator of two chlorine atoms. The nominal molecular weight is 165 g/mol .[2]

-

Fragmentation: Fragmentation is likely to proceed through the loss of a chlorine radical, leading to a peak at m/z 130/132. Subsequent loss of the second chlorine atom would give a peak at m/z 101/103. The pyridine ring is relatively stable, but fragmentation through the loss of HCN is a common pathway for pyridines.

Workflow and Visualization

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: A generalized workflow for the synthesis, spectroscopic analysis, and structural confirmation of a chemical compound.

Structural Correlations in NMR Spectroscopy

The following diagram illustrates the key correlations between the molecular structure and the expected NMR signals.

Caption: Correlation between the protons and fluorine atom of this compound and their predicted NMR signals.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally similar molecules, we have constructed a reliable set of expected data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry. This information serves as a crucial reference for researchers in the synthesis, characterization, and application of this important chemical building block, enabling more efficient and accurate scientific endeavors.

References

- Biosynth. (n.d.). 2,5-Dichloro-3-(trifluoromethyl)pyridine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10964877, this compound.

- PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine.

- SpectraBase. (n.d.). 2-Fluoropyridine.

- MySkinRecipes. (n.d.). This compound.

Sources

A Technical Guide to the Reactivity Profile of 2,5-Dichloro-3-fluoropyridine for Advanced Synthesis

Executive Summary: This document provides a detailed technical analysis of the reactivity of 2,5-dichloro-3-fluoropyridine, a key building block in modern medicinal and materials chemistry. As a senior application scientist, this guide synthesizes field-proven insights with established chemical principles to offer researchers and drug development professionals a comprehensive understanding of this versatile scaffold. We will explore its synthesis, electronic properties, and its behavior in key synthetic transformations including Nucleophilic Aromatic Substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. Each section is grounded in authoritative references and provides practical, step-by-step experimental protocols to empower scientists in their synthetic endeavors.

Introduction

The Ascendancy of Halogenated Pyridines in Drug Discovery

Halogenated heterocyclic compounds are cornerstones of modern drug discovery. The incorporation of halogens, particularly fluorine, can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. The strategic placement of halogen atoms on the pyridine ring creates a versatile platform for the synthesis of complex molecular architectures, often serving as a linchpin in the development of novel therapeutic agents.

This compound: Structure and Physicochemical Properties

This compound is a polysubstituted pyridine ring with the molecular formula C₅H₂Cl₂FN.[1] Its structure is characterized by the presence of three halogen atoms which significantly modulate the electron density of the pyridine ring, rendering it highly susceptible to certain chemical transformations.

Key Physicochemical Properties:

-

Molecular Weight: 165.98 g/mol [1]

-

Melting Point: 54-56°C[2]

-

Boiling Point: 172.3°C[2]

-

Appearance: Off-white to white crystalline solid

The strategic arrangement of two chlorine atoms and a fluorine atom on the pyridine ring creates a unique electronic and steric environment, which is the foundation of its distinct reactivity profile.

Synthesis of this compound

An efficient and cost-effective synthesis of this compound has been developed to avoid the use of expensive starting materials like 2,3,5-trichloropyridine. A novel method involves a two-step process starting from 2,5-dichloro-nicotinamide.[3]

-

Hofmann Degradation: 2,5-dichloro-nicotinamide undergoes Hofmann degradation using sodium hypobromite or sodium hypochlorite to yield 2,5-dichloro-3-aminopyridine.

-

Diazotization and Fluorination: The resulting 2,5-dichloro-3-aminopyridine is then subjected to a diazotization reaction with fluoboric acid and sodium nitrite to produce this compound with a total yield that can exceed 67%.[3] This method is advantageous due to its simple reaction steps, mild conditions, and reduced cost.[3]

Core Reactivity Profile: An Analysis of Electrophilicity and Regioselectivity

Electronic Effects of Halogen Substituents

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the three halogen atoms and the pyridine nitrogen. This cumulative effect renders the pyridine ring electron-deficient and highly activated towards nucleophilic attack. The fluorine atom, being the most electronegative, exerts a powerful inductive effect, while the chlorine atoms also contribute significantly to the overall electrophilicity of the ring.

Predicting Sites of Reactivity

The positions on the pyridine ring are not equally reactive. The regioselectivity of reactions is governed by a combination of electronic and steric factors.

-

Nucleophilic Aromatic Substitution (SNAr): The C2 and C4/C6 positions are generally the most activated towards nucleophilic attack in pyridine systems. In this case, the C2 and C5 positions, bearing chlorine atoms, are the primary sites for substitution.

-

Metal-Halogen Exchange: The relative ease of metal-halogen exchange generally follows the trend I > Br > Cl. For dichloropyridines, the position of lithiation can often be directed by the presence of other substituents or by kinetic versus thermodynamic control.

-

Cross-Coupling Reactions: The reactivity of the C-Cl bonds in palladium-catalyzed reactions can be selectively controlled by the choice of catalyst, ligand, and reaction conditions, allowing for site-selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanistic Principles of SNAr on Polychlorinated Pyridines

Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient aromatic rings like this compound. The reaction proceeds via a two-step addition-elimination mechanism.[4][5] A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Aromaticity is then restored by the expulsion of the leaving group.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity in SNAr Reactions of this compound

For this compound, nucleophilic attack is expected to preferentially occur at the C2 position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent fluorine and chlorine atoms, which stabilize the negative charge in the Meisenheimer intermediate. While the C5 position is also a potential site for substitution, the C2 position is generally more activated. The fluorine atom is a poorer leaving group than chlorine in SNAr reactions, making the C-F bond less likely to be cleaved.[6]

Experimental Protocol: Regioselective Amination

This protocol describes a general procedure for the regioselective amination of this compound at the C2 position.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (5 mL), add the amine (1.2 mmol) and K₂CO₃ (2.0 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-fluoropyridine.

Metal-Halogen Exchange Reactions

Principles of Lithiation on Dihalopyridines

Metal-halogen exchange is a powerful method for the preparation of organometallic reagents, which can then be reacted with various electrophiles.[7] With dihalopyridines, the regioselectivity of lithiation can be influenced by factors such as the nature of the halogen, the steric environment, and the reaction temperature.

Regioselective Lithiation of this compound

In the case of this compound, lithiation is expected to occur selectively at the C5 position. While the C2 position is more electron-deficient, the C5 position is less sterically hindered. Furthermore, the resulting 5-lithiated species is thermodynamically more stable.

Caption: Workflow for regioselective lithiation and electrophilic quench.

Experimental Workflow: Lithiation and Subsequent Functionalization

This workflow outlines the general steps for the regioselective lithiation of this compound and subsequent reaction with an electrophile.

-

Preparation: Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) to the reaction mixture and allow it to slowly warm to room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purification: Purify the crude product by chromatography to obtain the 5-functionalized-2-chloro-3-fluoropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[8]

The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] For this compound, selective coupling at either the C2 or C5 position can be achieved by carefully selecting the catalyst, ligand, and reaction conditions.[9] Generally, the C2 position is more reactive towards Suzuki coupling.[9]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides conditions that generally favor Suzuki coupling at the C2 position.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane/water (4:1 mixture)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).

-

Add the 1,4-dioxane/water mixture (10 mL) to the Schlenk flask, followed by the catalyst premix.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 2-aryl-5-chloro-3-fluoropyridine.[9]

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C-C bond.[10]

This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] The Sonogashira coupling is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a degassed solution of this compound (1.0 mmol) in a mixture of THF and Et₃N (2:1, 6 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 16-24 hours.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the desired alkynylpyridine product.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[12][13]

This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[12] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene

Procedure:

-

In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Add this compound (1.0 mmol), the amine (1.2 mmol), and toluene (5 mL).

-

Seal the vial and heat the mixture to 100 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Applications in Medicinal Chemistry: A Case Study on Kinase Inhibitors